N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
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Overview
Description
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its benzothiazole and benzenesulfonamide moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It inhibits acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Anti-β-Amyloid Aggregation: It prevents the aggregation of β-amyloid peptides, which are implicated in the pathology of Alzheimer’s disease.
Neuroprotection: It exhibits neuroprotective properties by mitigating oxidative stress and preventing cell death.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole Derivatives: Other benzothiazole derivatives also show enzyme inhibition and neuroprotective properties.
Uniqueness
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide is unique due to its dual action as an enzyme inhibitor and anti-β-amyloid aggregation agent, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C14H12N2O4S3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S3/c1-22(17,18)11-7-8-12-13(9-11)21-14(15-12)16-23(19,20)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
HCLBSUJJDQDISR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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